molecular formula C9H8BrFN2O B1521870 N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide CAS No. 887143-43-3

N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide

Cat. No. B1521870
M. Wt: 259.07 g/mol
InChI Key: QBLXJZARYMBSNE-UHFFFAOYSA-N
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Patent
US08912221B2

Procedure details

To a solution of 5-bromo-3-fluoro-pyridine-2-carbonitrile (10 g, 49.75 mmol) in toluene (50 ml) was added MeMgCl (24.87 ml, 74.62 mmol, 3M in THF) slowly at −10° C. The reaction mixture was stirred at −10° C. for 1 h, then acetic acid anhydride (47 ml, 497.5 mmol) was added and stirring was continued for 16 h at 25° C. The reaction was then quenched by addition of saturated aqueous NaHCO3 solution (100 ml) and the resulting mixture was stirred for another 30 minutes. The organic layer was separated, washed twice with water, with brine, dried with Na2SO4 and evaporated. The remaining residue was purified by chromatography (silica gel; hexane/EtOAc 85:15-80:20) to obtain the title compound as brown solid (8.9 g, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.87 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:10])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH3:11][Mg]Cl.[C:14](OC(=O)C)(=[O:16])[CH3:15]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([F:10])[C:5]([C:8]([NH:9][C:14](=[O:16])[CH3:15])=[CH2:11])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C#N)F
Name
Quantity
24.87 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
47 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 h at 25° C
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by addition of saturated aqueous NaHCO3 solution (100 ml)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with water, with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by chromatography (silica gel; hexane/EtOAc 85:15-80:20)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C(=C)NC(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.